3-Nitro-1,2-benzenedimethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

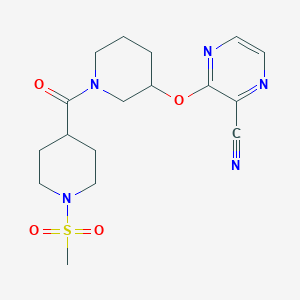

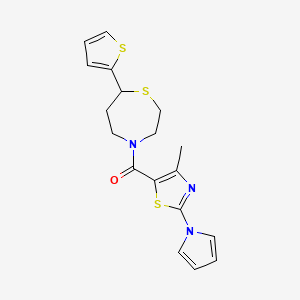

3-Nitro-1,2-benzenedimethanol is a chemical compound with the molecular formula C8H9NO4 . It is also known by other synonyms such as [2-(Hydroxymethyl)-3-nitrophenyl]methanol . The molecular weight of this compound is 183.16 g/mol .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a nitro group (NO2) and two hydroxymethyl groups (CH2OH) . The InChI string of the compound isInChI=1S/C8H9NO4/c10-4-6-2-1-3-8(9(12)13)7(6)5-11/h1-3,10-11H,4-5H2 . Physical And Chemical Properties Analysis

The compound has a molecular weight of 183.16 g/mol and a complexity of 180 . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The topological polar surface area is 86.3 Ų . The compound has a rotatable bond count of 2 .Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Reactions

- Reactions of Indoles with Nitrogen Dioxide : Indoles reacting with nitrogen dioxide or nitrous acid led to the formation of nitroso indole derivatives, showcasing the chemical reactivity of nitro compounds in synthesizing complex organic structures (Astolfi et al., 2006).

- Direct Amination of Nitro(pentafluorosulfanyl)benzenes : Demonstrated efficient synthesis of benzimidazoles, quinoxalines, and benzotriazoles, highlighting the utility of nitroaromatic compounds in the synthesis of heterocyclic compounds (Pastýříková et al., 2012).

- Facile Synthesis of 3-Nitro-2-Substituted Thiophenes : A new approach developed for synthesizing 3-nitro-2-substituted thiophenes, indicating the role of nitro compounds in facilitating novel synthetic pathways (O'Connor et al., 2010).

Materials Science and Coordination Chemistry

- Tuning Structural Topologies of Ni(II) Coordination Polymers : Investigated how substituent groups affect the structure of coordination polymers, essential for developing materials with tailored properties (Guo et al., 2013).

- Synthesis and Characterization of Lanthanide Complexes : Explored how electron-withdrawing and electron-donating groups on benzoic acid derivatives influence the luminescent properties of lanthanide complexes, crucial for optoelectronic applications (Sivakumar et al., 2010).

Environmental Chemistry

- Nitration and Hydroxylation of Benzene : Studied the reactions of benzene with nitrite/nitrous acid in aqueous solutions, providing insights into the environmental behavior of nitroaromatic compounds (Vione et al., 2004).

Propiedades

IUPAC Name |

[2-(hydroxymethyl)-3-nitrophenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c10-4-6-2-1-3-8(9(12)13)7(6)5-11/h1-3,10-11H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTBJYRKBTZNNLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])CO)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3,3-Difluorocyclobutyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2636297.png)

![methyl 4-(7-methyl-4-thioxo-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-2-yl)benzoate](/img/no-structure.png)

![(E)-methyl 4-(1-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-methoxybenzylidene)hydrazinecarbonyl)benzoate](/img/structure/B2636299.png)

![N-[3-[[3-(3-chlorophenoxy)-2-(2,3-dimethoxyphenyl)-4-oxoazetidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2636301.png)

![Methyl 4-[(4-ethoxyphenyl)amino]-8-fluoroquinoline-2-carboxylate](/img/structure/B2636303.png)

![N-[(2,6-dichlorophenyl)methyl]cyclopropanamine hydrochloride](/img/structure/B2636315.png)